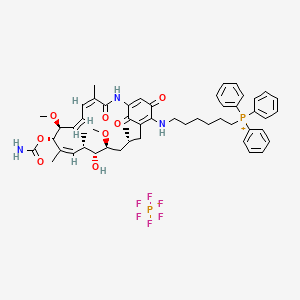
Gamitrinib-TPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamitrinib TPP hexafluorophosphate is a mitochondrial-targeted inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that assists in the proper folding and stabilization of many client proteins, including those involved in cell cycle regulation, signal transduction, and stress responses. Gamitrinib TPP hexafluorophosphate has shown promise in anticancer research due to its ability to disrupt these processes in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamitrinib TPP hexafluorophosphate involves the combination of the HSP90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) with the mitochondrial-targeting moiety of triphenylphosphonium. The reaction typically requires the use of organic solvents and specific reagents to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of Gamitrinib TPP hexafluorophosphate involves scaling up the synthetic routes described above. This process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Gamitrinib TPP hexafluorophosphate primarily undergoes reactions related to its role as an HSP90 inhibitor. These reactions include binding to the ATP-binding site of HSP90, leading to the inhibition of its chaperone activity.
Common Reagents and Conditions: The reactions involving Gamitrinib TPP hexafluorophosphate typically use organic solvents such as DMSO (dimethyl sulfoxide) and reagents like triphenylphosphine oxide. The conditions are carefully controlled to ensure the stability and efficacy of the compound.
Major Products Formed: The major product formed from these reactions is the active Gamitrinib TPP hexafluorophosphate compound itself, which can then be used in various scientific research applications.
Scientific Research Applications
Gamitrinib TPP hexafluorophosphate has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the effects of HSP90 inhibition on cancer cell growth and survival. By disrupting the function of HSP90, Gamitrinib TPP hexafluorophosphate can induce apoptosis (programmed cell death) in cancer cells.
Neurodegenerative Diseases: Research has shown that HSP90 inhibitors can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Viral Infections: The compound is also being studied for its potential use in treating viral infections by targeting viral proteins that rely on HSP90 for proper folding and function.
Mechanism of Action
Gamitrinib TPP hexafluorophosphate exerts its effects by binding to the ATP-binding site of HSP90, inhibiting its chaperone activity. This disruption leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. The molecular targets include various oncogenic proteins and signaling pathways involved in cell cycle regulation and stress responses.
Comparison with Similar Compounds
17-allylamino geldanamycin (17-AAG)
Geldanamycin
Radicicol
NVP-AUY922
Properties
Molecular Formula |
C52H65F6N3O8P2 |
|---|---|
Molecular Weight |
1036.0 g/mol |
IUPAC Name |
6-[[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21-,38-33-;/t35-,37+,45+,46+,48-,50+;/m1./s1 |
InChI Key |
NFIBTCZSRLMDOD-PBTFKBHTSA-O |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)/C)C)O)OC.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















